tert-Butyl 6-chloropyrimidine-4-carboxylate
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Overview
Description
tert-Butyl 6-chloropyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloropyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substituted pyrimidine derivatives
- Oxidized or reduced pyrimidine compounds
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
tert-Butyl 6-chloropyrimidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The compound can interact with various biological pathways, affecting processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
tert-Butyl 6-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound has an amino group instead of a chlorine atom, which can alter its reactivity and biological activity.
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound contains two chlorine atoms, which can enhance its electrophilicity and potential for substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical properties and applications .
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
tert-butyl 6-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-7(10)12-5-11-6/h4-5H,1-3H3 |
InChI Key |
KXSFRIMNFVSFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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